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molecular formula C11H9NO2 B8362197 1-Isoquinolinyloxyacetaldehyde

1-Isoquinolinyloxyacetaldehyde

Cat. No. B8362197
M. Wt: 187.19 g/mol
InChI Key: UTWKOJSBZVHWGN-UHFFFAOYSA-N
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Patent
US06939871B2

Procedure details

A mixture of 1-isoquinolinyloxyacetaldehyde dimethyl acetal (0.93 g, 4 mmol), dioxane (10 mL), water (15 mL) and conc. sulfuric acid (2 mmol) was heated at 85° C. for 2 h, then was quenched with saturated aqueous sodium hydrogen carbonate (100 mL). The resulting mixture was extracted with dichloromethane (2×100 mL) and the combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (50 mL), dried over sodium sulfate and evaporated in vacuo to give the title compound (0.43 g, 57%).
Name
1-isoquinolinyloxyacetaldehyde dimethyl acetal
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](OC)([O:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][N:7]=1)[CH3:4].O1CCOCC1.S(=O)(=O)(O)O>O>[C:6]1([O:5][C:3](=[O:2])[CH3:4])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
1-isoquinolinyloxyacetaldehyde dimethyl acetal
Quantity
0.93 g
Type
reactant
Smiles
COC(C)(OC1=NC=CC2=CC=CC=C12)OC
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2 mmol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium hydrogen carbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=NC=CC2=CC=CC=C12)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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